![molecular formula C17H17N B1266675 [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- CAS No. 52709-83-8](/img/structure/B1266675.png)
[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-
Overview
Description
[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- is a useful research compound. Its molecular formula is C17H17N and its molecular weight is 235.32 g/mol. The purity is usually 95%.
The exact mass of the compound [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
- However, biphenyl derivatives (including 4’-Butyl-[1,1’-Biphenyl]-4-carbonitrile) have been explored for their therapeutic significance, including anti-inflammatory properties .
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Biological Activity
[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- (CAS No. 2920-38-9) is a biphenyl derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by its biphenyl structure with a butyl group and a cyano group attached to the phenyl rings. This configuration may influence its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- has identified several key areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that biphenyl derivatives can exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
- Antitumor Potential : Some studies indicate that derivatives of biphenyl compounds can inhibit tumor cell proliferation. The antitumor activity often correlates with structural modifications in the biphenyl framework .
- Enzyme Inhibition : Compounds similar to [1,1'-Biphenyl]-4-carbonitrile have been studied for their ability to inhibit specific enzymes involved in cancer progression and inflammation, such as phosphodiesterases and aurora kinases .
The mechanisms underlying the biological activities of [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- are not fully elucidated. However, several hypotheses based on related compounds include:
- DNA Interaction : Some studies suggest that biphenyl derivatives may bind to DNA and interfere with transcription processes, potentially leading to apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Certain biphenyl compounds have been implicated in the generation of ROS, which can induce oxidative stress in cells and contribute to their cytotoxic effects against tumors .
Antimicrobial Activity
A study evaluated various biphenyl derivatives for their antimicrobial efficacy using broth microdilution methods. The results indicated that certain modifications significantly enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
---|---|---|
A | 32 µg/mL | E. coli |
B | 16 µg/mL | S. aureus |
C | 64 µg/mL | Pseudomonas aeruginosa |
Antitumor Activity
In vitro assays demonstrated that [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- exhibited significant cytotoxicity against various cancer cell lines. The IC50 values were determined as follows:
Cell Line | IC50 (µM) |
---|---|
HCC827 | 6.26 |
NCI-H358 | 6.48 |
MCF-7 | 8.00 |
These results suggest a promising antitumor profile for this compound.
Scientific Research Applications
Research has identified several key areas where [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- demonstrates biological activity:
Antimicrobial Activity
Studies indicate that biphenyl derivatives can exhibit antimicrobial properties. For example, compounds similar to [1,1'-Biphenyl]-4-carbonitrile have shown effectiveness against various bacterial strains:
Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
---|---|---|
A | 32 µg/mL | Escherichia coli |
B | 16 µg/mL | Staphylococcus aureus |
C | 64 µg/mL | Pseudomonas aeruginosa |
Antitumor Potential
In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- were as follows:
Cell Line | IC50 (µM) |
---|---|
HCC827 | 6.26 |
NCI-H358 | 6.48 |
MCF-7 | 8.00 |
These results suggest a promising antitumor profile for this compound.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation, such as phosphodiesterases and aurora kinases. The mechanisms of action may include:
- DNA Interaction : Binding to DNA and interfering with transcription processes.
- Reactive Oxygen Species Generation : Inducing oxidative stress in cells.
Pharmacological Applications
The pharmacological applications of [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- extend to several therapeutic areas:
- Anti-inflammatory Agents : Its potential anti-inflammatory properties have been explored in various studies.
- Anticancer Drugs : The compound's ability to inhibit tumor cell proliferation positions it as a candidate for anticancer therapies.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of biphenyl derivatives, [1,1'-Biphenyl]-4-carbonitrile was tested against multiple bacterial strains. The results indicated that structural modifications significantly enhanced antibacterial activity.
Case Study 2: Cytotoxicity in Cancer Cell Lines
Another study focused on the cytotoxic effects of [1,1'-Biphenyl]-4-carbonitrile on various cancer cell lines. The findings revealed that the compound exhibited significant cytotoxicity, particularly against lung cancer cells (HCC827), suggesting its potential use in targeted cancer therapies.
Properties
IUPAC Name |
4-(4-butylphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-2-3-4-14-5-9-16(10-6-14)17-11-7-15(13-18)8-12-17/h5-12H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPLBHHDTUICNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068785 | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52709-83-8 | |
Record name | 4′-Butyl-4-cyanobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52709-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052709838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-butyl[1,1'-biphenyl]-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.818 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4′-Butyl[1,1′-biphenyl]-4-carbonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL8FB56WM3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the structural characterization of 4-butyl-4'-cyanobiphenyl?
A1: 4-Butyl-4'-cyanobiphenyl, also known as [1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-, has the following characteristics:
- Molecular Formula: C17H17N []
- Molecular Weight: 235.32 g/mol []
- Spectroscopic Data: While the provided abstracts don't contain specific spectroscopic data, research on the compound has explored its infrared (IR) spectra to understand its conformational structure and temperature-dependent changes. []
Q2: What are the known applications of 4-butyl-4'-cyanobiphenyl?
A2: 4-Butyl-4'-cyanobiphenyl's primary application stems from its liquid crystal properties. Research has focused on characterizing its physical properties, such as viscosity, which is crucial for understanding its behavior in liquid crystal displays and other applications. []
Q3: How is 4-butyl-4'-cyanobiphenyl synthesized?
A3: While the provided abstracts don't detail the specific synthesis of 4-butyl-4'-cyanobiphenyl, one abstract mentions a potential synthetic route for similar biphenyl compounds. The research highlights the use of terephthalonitrile dianion (12–) as a reagent for the para-cyanophenylation of aromatic nitriles. This reaction can lead to the formation of 4,4'-dicyanobiphenyl, which could be further modified to obtain 4-butyl-4'-cyanobiphenyl. The research also suggests the possibility of a one-pot synthesis of 4-butyl-4'-cyanobiphenyl by treating terephthalonitrile dianion with benzonitrile or meta-tolunitrile, followed by reaction with butyl bromide. []
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